N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorocyclohexyl group, an oxadiazole ring, and a furan carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the difluorocyclohexyl group: This step often involves the use of difluorocyclohexyl halides or related compounds, which react with the oxadiazole intermediate.
Attachment of the furan carboxamide moiety: This final step can be accomplished through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be susceptible to oxidation under certain conditions, leading to the formation of furanones or other oxidized derivatives.
Reduction: The oxadiazole ring and the carboxamide group can be reduced using appropriate reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring could produce amines or alcohols.
Scientific Research Applications
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages over existing drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring and the difluorocyclohexyl group may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the precise molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide: This compound shares the difluorocyclohexyl group but differs in the rest of its structure.
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: This compound contains a furan carboxamide moiety but has a different core structure.
Uniqueness
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3/c15-14(16)5-3-9(4-6-14)12-18-11(22-19-12)8-17-13(20)10-2-1-7-21-10/h1-2,7,9H,3-6,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUVUICSCUJFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC=CO3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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